molecular formula C14H21NO3S B3845360 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

Cat. No.: B3845360
M. Wt: 283.39 g/mol
InChI Key: ORKAXVXICUYFGV-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is an organic compound with the molecular formula C14H21NO3S. It is characterized by the presence of a piperidine ring substituted with a methoxyphenylsulfonyl group and two methyl groups.

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .

Mode of Action

It’s worth noting that compounds with similar structures have been involved in electrophilic aromatic substitution reactions . These reactions typically involve the formation of a sigma-bond with the aromatic ring, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted aromatic ring .

Biochemical Pathways

Given its potential involvement in suzuki–miyaura coupling reactions , it might play a role in the synthesis of various organic compounds. This could potentially affect a wide range of biochemical pathways, depending on the specific compounds being synthesized.

Result of Action

Its potential role in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3,5-dimethylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine
  • 1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpyrrolidine
  • 1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylmorpholine

Comparison: 1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-11-8-12(2)10-15(9-11)19(16,17)14-6-4-13(18-3)5-7-14/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKAXVXICUYFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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